Benzyl 4-nitrophenyl carbonate

Description

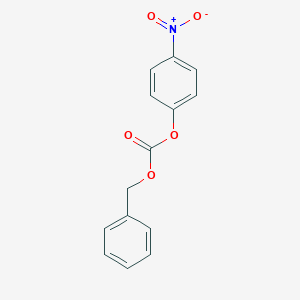

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXRWIVDBZJDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065637 | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13795-24-9 | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13795-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013795249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl p-nitrophenyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrophenyl carbonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYB2FT7YBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Benzyl 4-nitrophenyl carbonate

An In-depth Technical Guide to Benzyl 4-nitrophenyl carbonate

Introduction

This compound is a versatile chemical compound widely recognized for its applications in organic synthesis and pharmaceutical research.[1] It serves as a highly effective reagent, particularly as a protecting group for alcohols and phenols, which is crucial for the synthesis of complex organic molecules by preventing undesirable side reactions.[1][2][3] Its unique structure, featuring a 4-nitrophenoxide leaving group, allows for selective reactivity under mild basic conditions, making it an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₁NO₅ | [1][4] |

| Molecular Weight | 273.24 g/mol | [1][4][5] |

| CAS Number | 13795-24-9 | [1][5] |

| Appearance | White to off-white powder or crystals | [1][6][] |

| Melting Point | 75 - 80 °C | [1][5][6] |

| Boiling Point | 438.3 ± 45.0 °C (Predicted) | [6][] |

| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [6][] |

| Solubility | Soluble in ether, methanol, chloroform | [6] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place, and protected from light. | [1][6][] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The following table details its characteristic spectral peaks.

| Spectroscopy | Data | Reference |

| ¹H NMR (61 MHz, CDCl₃) | δ 7.08 – 6.83 (d, J = 9.2 Hz, 2H), 6.13 – 5.99 (m, 6H), 4.02 (s, 2H) | [2] |

| ¹³C NMR (15 MHz, CDCl₃) | δ 129.00, 128.78, 125.23, 121.73, 70.93 | [2] |

| FT-IR (neat, ATR, cm⁻¹) | 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668 | [2] |

Reactivity and Applications

Role as a Protecting Group

This compound is primarily used as a reagent for introducing the benzyloxycarbonyl (Cbz or Z) group, a common protecting group for alcohols and amines in multi-step organic synthesis.[1][3] The key to its utility is the 4-nitrophenyl group, which is an excellent leaving group, facilitating the reaction with nucleophiles like alcohols.[3][8]

The protection reaction is typically carried out by reacting an alcohol with this compound in the presence of a base. The reverse reaction, deprotection, is achieved under different conditions, showcasing the group's stability and selective removal.

Base-Labile Nature

A significant property of the resulting carbonate is its stability in acidic and neutral aqueous solutions, yet its susceptibility to cleavage under mild basic conditions.[2][3] Hydrolysis is accelerated in basic conditions (pH 12 and above), releasing the protected alcohol, carbon dioxide, and 4-nitrophenol.[2][3] The release of the 4-nitrophenolate ion, which is bright yellow, allows for the convenient spectrophotometric monitoring of the deprotection reaction at approximately 413 nm.[2][3]

Applications in Synthesis and Drug Development

This compound is a key reagent in various synthetic pathways:

-

Pharmaceuticals: It is used in the synthesis of drug candidates such as Norfloxacin analogs, which exhibit antibacterial and antifungal activities.[] It is also employed in the creation of Janus PEG-based dendrimers for controlled multi-drug loading and release in combination therapies.[]

-

Organic Synthesis: It serves as a versatile reagent for forming esters and carbonates.[1] Its use can enhance reaction yields and simplify purification processes.[1]

-

Bioconjugation: Related 4-nitrophenyl carbonate compounds are used in bioconjugation, drug delivery systems, and the development of diagnostic tools.[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a study by Kocalar et al. (2022).[2]

Materials:

-

Benzyl alcohol (1 eq.)

-

4-nitrophenyl chloroformate (1.2 eq.)

-

Triethylamine (1 eq.)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for flash chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve benzyl alcohol and triethylamine in dichloromethane in a reaction vessel.

-

Slowly add 4-nitrophenyl chloroformate to the reaction mixture.

-

Monitor the reaction progress to completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the crude mixture in vacuo to remove the solvent.

-

Purify the resulting residue using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.

-

The final product, this compound, is obtained as off-white crystals. The reported yield for this procedure is 94%.[2]

Caption: Synthesis workflow for this compound.

Hydrolysis and Deprotection Kinetics Study

This protocol outlines the methodology used to study the base-labile nature of the protecting group.[2]

Materials:

-

Synthesized this compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer solutions of varying pH (e.g., pH 1 to 14)

-

UV-visible spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

For each pH level to be tested, prepare a sample by dissolving a uniform concentration of the stock solution in a mixture of DMSO and the appropriate aqueous buffer (e.g., 10% DMSO/90% buffer).

-

Immediately place the sample cuvette in a UV-visible spectrophotometer.

-

Monitor the release of 4-nitrophenol by measuring the absorbance at 413 nm over time.

-

Record the absorbance data to determine the reaction kinetics at different pH values. The rate of hydrolysis is indicative of the deprotection rate.[2]

Caption: Experimental workflow for hydrolysis kinetics study.

Mechanism of Action: Protection and Deprotection

The utility of this compound lies in its two-step application: the protection of a functional group and its subsequent removal.

Caption: Logical relationship of protection and deprotection steps.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance.[10] However, standard laboratory safety practices should always be observed.

-

Handling: Use in a well-ventilated area.[11] Avoid formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses, protective gloves, and a lab coat.[5][10] In case of dust, a dust mask is recommended.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] It should be protected from light.[1]

Conclusion

This compound is a highly valuable reagent in modern organic chemistry and drug discovery. Its well-defined chemical properties, predictable reactivity as a base-labile protecting group, and ease of use make it a staple in complex molecular synthesis. The ability to monitor its cleavage spectroscopically adds a layer of practical convenience for researchers. This guide provides the essential technical information required for the effective and safe utilization of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound 99 13795-24-9 [sigmaaldrich.com]

- 6. This compound CAS#: 13795-24-9 [m.chemicalbook.com]

- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. purepeg.com [purepeg.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Synthesis and Characterization of Benzyl 4-nitrophenyl carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 4-nitrophenyl carbonate, a versatile reagent frequently employed in organic synthesis, particularly as a protecting group for alcohols and phenols.[1] Its utility in the development of complex molecules for pharmaceuticals and advanced materials is well-established.[1] This document outlines a detailed experimental protocol for its preparation and summarizes its key analytical and spectroscopic data.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₅ | [1][3][4] |

| Molecular Weight | 273.24 g/mol | [1][3] |

| Melting Point | 78-80 °C | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Purity | >96.0% (GC), ≥ 99% (HPLC) | [1][2] |

| CAS Number | 13795-24-9 | [2][3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base.[5] This reaction is generally straightforward and yields the desired product in high purity after chromatographic purification.[5]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

Materials:

-

Benzyl alcohol (1 eq.)

-

4-Nitrophenyl chloroformate (1.2 eq.)

-

Triethylamine (1 eq.)[5] or Pyridine (1.45 eq.)

-

Methylene chloride (CH₂Cl₂) (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for flash chromatography

Procedure:

-

To a dried flask under an inert atmosphere (e.g., nitrogen), add benzyl alcohol (1 eq.) and anhydrous methylene chloride.

-

Add triethylamine (1 eq.) to the solution.[5]

-

Cool the reaction mixture to -5 to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.2 eq.) in anhydrous methylene chloride to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the crude reaction mixture in vacuo.[5]

-

Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.[5]

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as off-white crystals.[5] A typical yield for this reaction is around 94%.[5]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Table 2: ¹H NMR Data [5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.08 – 6.83 | d, J = 9.2 Hz | 2H | Aromatic protons of 4-nitrophenyl group |

| 6.13 – 5.99 | m | 6H | Aromatic protons of benzyl group |

| 4.02 | s | 2H | Methylene protons (-CH₂-) |

Note: The reported spectrum was obtained on a 60 MHz NMR spectrometer in CDCl₃.[5]

| Chemical Shift (δ, ppm) | Assignment |

| 155.6 | Carbonyl carbon (C=O) |

| 152.5 | C-O of 4-nitrophenyl group |

| 145.3 | C-NO₂ of 4-nitrophenyl group |

| 129.00 | Aromatic carbons |

| 128.78 | Aromatic carbons |

| 125.23 | Aromatic carbons |

| 121.73 | Aromatic carbons |

| 70.93 | Methylene carbon (-CH₂-) |

Note: The reported spectrum was obtained on a 15 MHz NMR spectrometer in CDCl₃.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed in Table 4.

Table 4: FT-IR Data (neat, ATR) [5]

| Wavenumber (cm⁻¹) | Assignment |

| 1753 | C=O stretching (carbonate) |

| 1615, 1595 | Aromatic C=C stretching |

| 1523 | Asymmetric NO₂ stretching |

| 1350 | Symmetric NO₂ stretching |

| 1278, 1230 | C-O stretching |

Mass Spectrometry (MS)

Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily used as a benzyl protecting group for alcohols and phenols.[1] The carbonate linkage is stable under various conditions but can be readily cleaved under mild basic conditions.[5] The deprotection process releases the 4-nitrophenolate ion, which has a distinct yellow color, allowing for easy spectroscopic monitoring of the reaction progress.[5] This property makes it a useful tool in multi-step syntheses where orthogonal protecting group strategies are required.[5] Its applications extend to the synthesis of complex molecules in pharmaceutical and materials science research.[1] For instance, it has been used in the synthesis of Janus PEG-based dendrimers for combination therapy.[]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13795-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C14H11NO5) [pubchemlite.lcsb.uni.lu]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. research.rug.nl [research.rug.nl]

- 7. This compound(13795-24-9) 13C NMR [m.chemicalbook.com]

Benzyl 4-Nitrophenyl Carbonate: A Comprehensive Technical Guide for Researchers

An in-depth examination of Benzyl 4-nitrophenyl carbonate, a stable and efficient reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group in synthetic chemistry, with a focus on applications in peptide synthesis and drug development.

Executive Summary

This compound is a versatile crystalline solid that serves as a key reagent for the benzyloxycarbonyl (Cbz) protection of amines, a fundamental transformation in peptide synthesis and the broader field of organic chemistry. Its solid nature offers significant advantages in handling, stability, and storage over the more conventional but hazardous benzyl chloroformate (Cbz-Cl). The presence of the 4-nitrophenyl leaving group facilitates a clean and easily monitored reaction, often proceeding under mild conditions with high yields. This guide provides a detailed overview of its properties, synthesis, and applications, complete with experimental protocols and mechanistic diagrams to support researchers in its effective utilization.

Physicochemical and Spectroscopic Data

This compound is a white to light yellow crystalline solid. Its key physical and spectroscopic properties are summarized below, providing essential data for its identification, handling, and use in quantitative experiments.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13795-24-9 | [1] |

| Molecular Formula | C₁₄H₁₁NO₅ | [1] |

| Molecular Weight | 273.24 g/mol | [1] |

| Melting Point | 75 - 80 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | ≥ 96.0% |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (60 MHz, CDCl₃) | δ 7.08 – 6.83 (d, J = 9.2 Hz, 2H), 6.13 – 5.99 (m, 6H), 4.02 (s, 2H) | [2] |

| ¹³C NMR (15 MHz, CDCl₃) | δ 129.00, 128.78, 125.23, 121.73, 70.93 | [2] |

| FT-IR (neat, ATR) cm⁻¹ | 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of benzyl alcohol with 4-nitrophenyl chloroformate. This reaction is generally straightforward, high-yielding, and results in a crystalline product that can be easily purified.

Synthetic Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 4-nitrophenyl carbonates.[2]

Materials:

-

Benzyl alcohol (1.0 eq)

-

4-Nitrophenyl chloroformate (1.2 eq)

-

Triethylamine (1.0 eq)

-

Methylene chloride (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in methylene chloride, add triethylamine (1.0 eq).

-

Add 4-nitrophenyl chloroformate (1.2 eq) to the reaction mixture portion-wise while stirring.

-

Monitor the reaction to completion via thin-layer chromatography (TLC).

-

Upon completion, concentrate the crude reaction mixture in vacuo.

-

Purify the residue by silica gel flash chromatography using a gradient of 0-30% ethyl acetate in hexanes.

-

The final product, this compound, is obtained as off-white crystals in high yield (typically >90%).[2]

Application in Amine Protection

The primary application of this compound is the introduction of the Cbz protecting group onto primary and secondary amines, converting them into stable carbamates. This is a critical step in multi-step syntheses, particularly in solid-phase and liquid-phase peptide synthesis.

Advantages over Benzyl Chloroformate (Cbz-Cl)

This compound offers several advantages over the traditionally used benzyl chloroformate:

-

Stability and Handling: As a crystalline solid, it is more stable, less volatile, and easier to handle and weigh accurately compared to Cbz-Cl, which is a corrosive and moisture-sensitive liquid.[3]

-

Safety: The use of a stable solid reagent can lead to safer laboratory practices, avoiding the hazards associated with the highly reactive and toxic Cbz-Cl.

-

Reaction Monitoring: The reaction releases 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate ion.[4] This provides a convenient visual and spectrophotometric method for monitoring the progress of the protection reaction.[4]

-

Mild Reaction Conditions: The 4-nitrophenoxide is an excellent leaving group, allowing the reaction to proceed under mild basic conditions, which is beneficial for sensitive substrates.[2][5]

Mechanism of Cbz Protection

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the 4-nitrophenoxide leaving group yields the Cbz-protected amine.

Representative Protocol for Cbz-Protection of an Amino Acid

This protocol is a representative method for the N-protection of an amino acid using this compound, adapted from the classical Schotten-Baumann conditions used for Cbz-Cl.[6]

Materials:

-

Amino Acid (e.g., Alanine) (1.0 eq)

-

Sodium Carbonate (Na₂CO₃)

-

This compound (1.1 eq)

-

Dioxane or THF

-

Water

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium carbonate (the pH should be maintained between 8 and 10).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in dioxane or THF dropwise to the stirred amino acid solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. The appearance of a yellow color indicates the formation of the 4-nitrophenolate byproduct.

-

Once the reaction is complete, wash the reaction mixture with diethyl ether to remove unreacted this compound and the 4-nitrophenol byproduct.

-

Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while keeping the solution cool in an ice bath.

-

The N-Cbz protected amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a highly effective and practical reagent for the Cbz protection of amines. Its nature as a stable, easy-to-handle solid provides significant logistical and safety advantages over traditional reagents like benzyl chloroformate. The straightforward reaction mechanism, mild conditions, and inherent ability for reaction monitoring make it a valuable tool for researchers and scientists in drug development and peptide synthesis. The protocols and data presented in this guide are intended to facilitate its wider adoption and application in complex synthetic endeavors.

References

An In-Depth Technical Guide to the Physical Properties of Benzyl 4-Nitrophenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Benzyl 4-nitrophenyl carbonate, a versatile reagent utilized in organic synthesis, particularly in the formation of esters and carbonates for pharmaceutical development.[1] The information presented herein is intended to support research and development activities by providing reliable data and procedural insights.

Core Physical Properties

This compound is typically a white to light yellow crystalline powder.[2][3][4] Its stability and reactivity make it a valuable tool in the synthesis of complex molecules. Below is a summary of its key physical characteristics.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 78-80 °C (lit.) | [2][4][5][6] |

| 75-80 °C | [1] | |

| 75.0 to 79.0 °C | [3] | |

| Solubility | Soluble in ether, methanol, and chloroform. | [2][4][7] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, from which its physical properties are determined.

2.1. Synthesis of this compound

A common method for the synthesis of this compound is the acylation of benzyl alcohol with 4-nitrophenyl chloroformate.[8]

Materials:

-

Benzyl alcohol

-

4-Nitrophenyl chloroformate

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a dried flask under a nitrogen atmosphere, dissolve benzyl alcohol in dry dichloromethane.[9]

-

Add dry pyridine to the solution.[9]

-

Cool the mixture to -5 °C.[9]

-

Slowly add a solution of 4-nitrophenyl chloroformate in dry dichloromethane to the cooled mixture.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[9]

-

Monitor the reaction to completion using thin-layer chromatography (TLC).[8]

-

Upon completion, add water and extract the organic phase.[9]

-

Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.[9]

-

Dry the organic layer over magnesium sulfate.[9]

-

Concentrate the crude reaction mixture in vacuo.[8]

-

Purify the crude product using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes to yield off-white crystals of this compound.[8]

2.2. Determination of Melting Point

The melting point of the purified this compound crystals is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

2.3. Assessment of Solubility

The solubility of this compound is determined by adding a small, measured amount of the compound to a known volume of a specific solvent (e.g., ether, methanol, chloroform) at room temperature. The mixture is agitated, and the substance is considered soluble if it completely dissolves to form a clear solution.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 13795-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 13795-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 13795-24-9 [m.chemicalbook.com]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. research.rug.nl [research.rug.nl]

The Synthetic Chemist's Guide to Activated Carbonates: A Deep Dive into Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated carbonates are a versatile and widely utilized class of reagents in modern organic synthesis, indispensable for forging critical amide, carbamate, and urea linkages. Their heightened electrophilicity compared to standard carbonates allows for efficient reactions under mild conditions, a crucial advantage in the synthesis of complex molecules such as peptides and pharmaceuticals. This technical guide provides an in-depth exploration of the core principles governing the reactivity of the most common activated carbonates: 1,1'-Carbonyldiimidazole (CDI), Di-tert-butyl dicarbonate (Boc anhydride), and N,N'-Disuccinimidyl carbonate (DSC). We will dissect their reaction mechanisms, present available quantitative reactivity data, and provide detailed experimental protocols for their key applications. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of their practical use.

Introduction: The Power of Activation

In the realm of organic synthesis, the carbonyl group of a standard carbonate ester is often insufficiently electrophilic to react readily with common nucleophiles like amines and alcohols. Activated carbonates overcome this limitation by incorporating electron-withdrawing leaving groups, which significantly enhance the electrophilicity of the carbonyl carbon. This "activation" renders them potent acylating agents, enabling a host of important transformations.

The general order of reactivity among these reagents is influenced by the nature of the leaving group. A better leaving group leads to a more reactive carbonate. N-hydroxysuccinimide (NHS), the leaving group in DSC, is an excellent leaving group, making DSC a highly reactive agent. Imidazole, the leaving group in CDI, is also a good leaving group. The tert-butoxide group in Boc anhydride is a poorer leaving group in comparison, rendering it a milder and more selective reagent.

A Comparative Look at Key Activated Carbonates

1,1'-Carbonyldiimidazole (CDI)

CDI is a crystalline solid that serves as a safe and effective phosgene equivalent.[1] It is widely used for the formation of amides, esters, and ureas.[2] Its reactivity stems from the formation of a highly reactive acylimidazolium intermediate upon reaction with a carboxylic acid.[3] This intermediate is then readily attacked by a nucleophile.[3]

Di-tert-butyl dicarbonate (Boc Anhydride)

Boc anhydride is a cornerstone reagent for the protection of amines as their tert-butoxycarbonyl (Boc) carbamates.[4][5] The Boc group is stable under a wide range of conditions but can be easily removed with acid, making it a vital tool in multi-step synthesis, particularly in peptide chemistry.[4][5] Its reactivity is generally milder than that of CDI and DSC, allowing for selective protection of amines in the presence of other nucleophilic functional groups.[6]

N,N'-Disuccinimidyl carbonate (DSC)

DSC is a highly reactive and versatile reagent used for the synthesis of active esters, carbamates, and ureas.[6][7] The N-hydroxysuccinimide (NHS) leaving groups make the central carbonyl carbon exceptionally electrophilic.[8] DSC is particularly useful in bioconjugation chemistry for linking molecules to proteins and other biomolecules.[8]

Understanding the Reactivity: Mechanisms and Pathways

The utility of activated carbonates is underpinned by their reaction mechanisms, which typically involve nucleophilic acyl substitution.

General Mechanism of Acylation

The fundamental reaction involves the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic carbonyl carbon of the activated carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and the leaving group.

Caption: General mechanism of nucleophilic acyl substitution by activated carbonates.

Boc Protection of an Amine

The protection of an amine with Boc anhydride is a classic example of this mechanism. The amine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Quantitative Reactivity Data

| Activated Carbonate | Nucleophile | Solvent | Rate Constant (k) | Temperature (°C) | Notes |

| N,N'-Disuccinimidyl carbonate (DSC) | Water | Aqueous Buffer | Half-life < 10 min | Not Specified | Rapid hydrolysis is a competing reaction in aqueous media.[8] |

| Bis(methyl salicyl) carbonate (BMSC) | Octylphenol | Not Specified | k₁ ≈ 30 x k₁(DPC) | Not Specified | BMSC shows a significantly higher reaction rate compared to diphenyl carbonate (DPC) in melt polymerization. |

| Diaryl Carbonates | Pyridines | 44% Ethanol-Water | Varies with pKa | 25 | Brønsted-type plots show a change in the rate-determining step from formation to breakdown of the tetrahedral intermediate as pyridine basicity decreases. |

Note: The lack of standardized, comparative kinetic data highlights a gap in the literature and underscores the importance of empirical optimization for specific applications.

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine

This protocol provides a standard method for the protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Bicarbonate)

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1 - 1.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

-

Purify the product by column chromatography if necessary.

Caption: A typical experimental workflow for the Boc protection of a primary amine.

Peptide Coupling using 1,1'-Carbonyldiimidazole (CDI)

This protocol outlines the steps for forming a peptide bond using CDI as the coupling agent.

Materials:

-

N-protected amino acid

-

C-protected amino acid (or amino acid ester)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., THF, DCM)

-

Stirring apparatus

-

Standard glassware

Procedure:

-

In a dry, inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.

-

Add CDI (1.0 eq) to the solution and stir at room temperature for 1-2 hours to form the acylimidazolide intermediate.

-

In a separate flask, prepare a solution of the C-protected amino acid (1.0 eq) in the anhydrous solvent.

-

Add the solution of the C-protected amino acid to the activated acylimidazolide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove unreacted imidazole) and base, followed by extraction, drying, and purification.

Carbamate Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes a general procedure for the synthesis of carbamates from an alcohol and an amine using DSC.

Materials:

-

Alcohol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Amine

-

Anhydrous acetonitrile

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Standard glassware

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) in dry acetonitrile, add DSC (1.1 eq) and TEA (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours to form the succinimidyl carbonate intermediate.

-

In a separate flask, dissolve the amine (1.0 eq) in DCM.

-

Add the solution of the amine to the reaction mixture containing the succinimidyl carbonate.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Work up the reaction by washing with water and brine, followed by extraction with an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude carbamate, which can be purified by chromatography.

Logical Relationships in Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Activated carbonates, particularly as part of coupling reagents, are fundamental to automated solid-phase peptide synthesis (SPPS). The logical workflow of SPPS involves a repeating cycle of deprotection and coupling steps.

Caption: A simplified logical workflow for solid-phase peptide synthesis (SPPS).

Conclusion

Activated carbonates are powerful tools in the arsenal of the synthetic chemist. Their enhanced reactivity, coupled with the ability to tune their selectivity, makes them indispensable for a wide range of synthetic transformations. While a comprehensive quantitative comparison of their reactivity remains an area for further investigation, a solid understanding of their individual characteristics, reaction mechanisms, and established protocols enables their effective application in research, drug discovery, and materials science. This guide provides a foundational understanding to aid researchers in the strategic selection and implementation of these versatile reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A computational study of the mechanistic insights into base catalysed synthesis of cyclic carbonates from CO2: bicarbonate anion as an active species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. Reactivity of Cyclic and Linear Alkyl Carbonates with Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. H-abstraction reactions of pentacyclic carbonates: a computational kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Initial Investigations into Benzyl 4-nitrophenyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-nitrophenyl carbonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. This Cbz protection is a cornerstone of peptide chemistry and is widely employed in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the electron-withdrawing 4-nitrophenyl group makes the carbonate highly reactive towards nucleophiles, facilitating a smooth and efficient protection reaction under mild conditions. The 4-nitrophenoxide anion is an excellent leaving group, and its release as the colored 4-nitrophenolate ion under basic conditions provides a convenient method for monitoring reaction progress spectrophotometrically.[1][2] This technical guide provides an in-depth overview of the core applications of this compound, including quantitative data from related reactions, detailed experimental protocols, and visualizations of key processes.

Core Applications

The primary application of this compound is as a reagent for the Cbz-protection of amines.[3] This reaction is fundamental in multi-step organic synthesis, particularly in peptide synthesis, where the temporary protection of the N-terminus of an amino acid is required during peptide bond formation.[3] Beyond peptide synthesis, it is used in the preparation of various organic molecules where selective amine protection is necessary to prevent unwanted side reactions.[4][5]

Advantages in Synthesis:

-

Mild Reaction Conditions: The high reactivity of the carbonate allows for the protection of amines under gentle conditions, preserving other sensitive functional groups within the molecule.

-

High Yields: Reactions involving related p-nitrophenyl carbonates often proceed with high efficiency.[1]

-

Crystalline Products: The resulting Cbz-protected amines are often crystalline solids, which facilitates their purification by recrystallization.[3]

-

Spectrophotometric Monitoring: The release of 4-nitrophenol, which forms the yellow 4-nitrophenolate ion in basic media, allows for the real-time monitoring of the reaction progress by UV-Vis spectroscopy at around 400-413 nm.[1][2]

Quantitative Data

While specific quantitative data for reactions using this compound is not extensively documented in readily available literature, data from closely related reagents and reactions provide valuable insights into its expected performance. The following tables summarize yields for protection reactions using analogous p-nitrophenyl carbonates and chloroformates.

| Substrate | Reagent | Product | Yield (%) | Reference Compound |

| Benzyl Alcohol | 4-Nitrophenyl chloroformate | 4-Nitrophenyl benzylcarbonate | 94% | This compound |

| Benzylamine | 4-Nitrophenyl chloroformate | 4-Nitrophenyl benzylcarbamate | 72% | Benzyl N-benzylcarbamate |

| Various Diamines | bis(o-nitrophenyl) carbonate then Benzylamine | Bis-ureas | High | N/A |

Table 1: Yields of Protection Reactions with Related Reagents.

| Substrate | Reagent | Product | Yield (%) |

| Homopropargyl alcohol | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 56% |

| 3,4-dimethylphenyl alcohol | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 62% |

| D-psicofuranose | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 53% |

| n-pentenyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 63% |

| 2,3-di-O-benzyl-α-methyl-D-arabinofuranoside | DBN and p-Nitrophenyl carbonate | γ-lactam carbamate | 67% |

Table 2: Synthesis of γ-lactam-derived carbamates using p-Nitrophenyl Carbonates and DBN.[6]

Experimental Protocols

The following are generalized experimental protocols for the Cbz-protection of an amine using this compound and a method for monitoring the reaction.

Protocol 1: General Procedure for Cbz-Protection of a Primary Amine

Materials:

-

Primary amine

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (TEA or DIPEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM or THF.

-

Add the this compound solution dropwise to the stirring amine solution over 10-15 minutes.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The formation of a yellow color indicates the release of 4-nitrophenol.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x Vreaction) to remove the 4-nitrophenol byproduct.

-

Wash the organic layer with brine (1 x Vreaction).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure Cbz-protected amine.

Protocol 2: Spectrophotometric Monitoring of the Reaction

Materials:

-

Reaction mixture from Protocol 1

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Appropriate solvent for dilution (e.g., the reaction solvent)

Procedure:

-

At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

-

Dilute the aliquot with a known volume of the reaction solvent to a concentration suitable for UV-Vis analysis.

-

Measure the absorbance of the diluted sample at the λmax of the 4-nitrophenolate ion (approximately 400-413 nm).

-

Plot the absorbance versus time. The reaction is considered complete when the absorbance reaches a plateau, indicating that the release of 4-nitrophenol has ceased.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a typical experimental workflow associated with the use of this compound.

Caption: Mechanism of Cbz-protection of a primary amine.

Caption: Experimental workflow for amine protection.

Conclusion

This compound stands out as a highly effective reagent for the Cbz-protection of amines, a critical transformation in modern organic synthesis and drug development. Its reactivity, coupled with the ability to monitor reactions spectrophotometrically, offers significant advantages in the laboratory. While direct quantitative data for this specific reagent requires more extensive investigation, the performance of analogous compounds suggests that it is a reliable and high-yielding protecting group source. The protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their synthetic strategies.

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scispace.com [scispace.com]

- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]

Methodological & Application

Application Notes: Protocol for N-Terminal Cbz Protection using Benzyl 4-nitrophenyl carbonate in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ensure chemoselectivity and achieve the desired peptide sequence. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1][2] Benzyl 4-nitrophenyl carbonate serves as an effective reagent for introducing the Cbz group onto the N-terminus of amino acids or peptides. This reagent offers a reliable and efficient method for N-Cbz protection, a critical step in both solution-phase and solid-phase peptide synthesis.[3][4] The reaction proceeds under mild conditions and has the distinct advantage of releasing 4-nitrophenol as a chromogenic byproduct, allowing for straightforward reaction monitoring.[5]

Principle of Reaction: The N-Cbz protection reaction using this compound is a nucleophilic acyl substitution. The primary amine of the amino acid or peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a stable carbamate (urethane) linkage and the displacement of 4-nitrophenol, which is an excellent leaving group.[5][6] The reaction is typically conducted under slightly basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[5]

Caption: Reaction mechanism for Cbz protection.

Application Notes

-

Reaction Monitoring: The release of the 4-nitrophenol byproduct provides a convenient method for monitoring the reaction's progress. In basic solutions, 4-nitrophenol deprotonates to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified spectrophotometrically at approximately 400-415 nm.[5][7][8]

-

pH Control: Maintaining the reaction pH between 8 and 10 is crucial.[3] A pH that is too low will result in a protonated, non-nucleophilic amine, slowing or stopping the reaction. Conversely, a pH that is too high may lead to racemization of chiral amino acids or hydrolysis of the reagent.[3]

-

Solvent Selection: The reaction is often carried out in a mixture of an organic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) and an aqueous buffer to ensure the solubility of both the amino acid/peptide and the carbonate reagent.[9][10]

-

Orthogonality: The Cbz group is stable to both acidic and basic conditions commonly used for other protecting groups like Boc (acid-labile) and Fmoc (base-labile), making it an integral part of orthogonal protection strategies in complex syntheses.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for N-Cbz protection. Note that optimal conditions may vary depending on the specific amino acid or peptide substrate.

| Parameter | Value/Condition | Reference |

| Reagent Stoichiometry | 1.0 - 1.2 equivalents of this compound | [2] |

| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | [2] |

| pH | 8.0 - 10.0 | [3] |

| Solvent | Aqueous buffer (e.g., 0.1 M NaHCO₃), THF/Water, DMF | [5][9][10] |

| Reaction Temperature | 0 - 5 °C (initial addition), then Room Temperature | [2] |

| Reaction Time | 2 - 4 hours at Room Temperature | [2] |

| Typical Yield | 70% - 95% | [7][10] |

Experimental Protocols

Protocol 1: N-Cbz Protection of an Amino Acid in Solution Phase

This protocol describes a general procedure for the N-terminal protection of a free amino acid using this compound under Schotten-Baumann conditions.

Materials:

-

Amino Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous solution of 1 M sodium carbonate. Adjust the pH of the solution to between 9 and 10.[3]

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add this compound to the stirred solution. Ensure the temperature is maintained below 10 °C during the addition.[2]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or HPLC. The appearance of a yellow color indicates the formation of the 4-nitrophenolate byproduct.[5]

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL) to remove unreacted this compound and the 4-nitrophenol byproduct.[2]

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1 M HCl. The N-Cbz protected amino acid will precipitate out of the solution.[2]

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the pure N-Cbz protected amino acid.[2]

Protocol 2: Purification of the Cbz-Protected Peptide

For peptides that remain in solution after the reaction, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.

Procedure:

-

Quenching: Stop the reaction by adding a quenching reagent like 1 M Tris-HCl (pH 8.0) to react with any excess this compound.[5]

-

Sample Preparation: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) and filter to remove any precipitates.

-

RP-HPLC Purification: Purify the crude peptide using a suitable C18 column.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B. The Cbz-protected peptide is more hydrophobic and will elute later than the unprotected peptide.[5]

-

-

Detection & Collection: Monitor the column effluent at 220 nm and 280 nm. Collect the fractions corresponding to the desired product peak.

-

Lyophilization: Freeze-dry the collected fractions to obtain the purified Cbz-protected peptide as a white, fluffy powder.[5]

Caption: Experimental workflow for N-Cbz protection.

Conclusion

This compound is a highly effective and practical reagent for the introduction of the Cbz protecting group in peptide synthesis. The mild reaction conditions, simple work-up procedures, and the ability to visually monitor reaction progress make it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a solid foundation for the successful N-Cbz protection of amino acids and peptides, a fundamental step in the construction of complex peptide-based molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. emerginginvestigators.org [emerginginvestigators.org]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. rsc.org [rsc.org]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

Application of Benzyl 4-nitrophenyl carbonate for Amine Protection in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and the development of complex molecules. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile removal through catalytic hydrogenolysis. While benzyl chloroformate (Cbz-Cl) has traditionally been the reagent of choice for the introduction of the Cbz group, its lachrymatory and corrosive nature has prompted the exploration of alternative reagents. Benzyl 4-nitrophenyl carbonate (also known as benzyl p-nitrophenyl carbonate or Cbz-ONp) has emerged as a crystalline, stable, and effective alternative for the N-benzyloxycarbonylation of primary and secondary amines.

This application note provides detailed protocols for the use of this compound as a Cbz-introducing reagent, a summary of available quantitative data, and visualizations of the reaction mechanism and experimental workflow. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl of the carbonate, leading to the formation of a stable carbamate and the release of 4-nitrophenol. A key advantage of this reagent is that the progress of the reaction can be conveniently monitored spectrophotometrically by measuring the absorbance of the released yellow 4-nitrophenolate anion.[1][2][3]

Reaction Mechanism and Workflow

The protection of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the 4-nitrophenoxide leaving group, which is a stable anion, to yield the N-Cbz protected amine.

Caption: Mechanism of Amine Protection using this compound.

A general experimental workflow for the N-Cbz protection of amines using this compound is outlined below. This workflow includes the reaction setup, monitoring, workup, and purification steps.

Caption: General Experimental Workflow for N-Cbz Protection.

Quantitative Data Summary

| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Alanine | 2-Nitrothis compound | 2M NaOH | THF/H₂O | 24 | 75 | [4] |

| Benzylamine | 4-Nitrophenyl chloroformate | Triethylamine | Methylene Chloride | - | 72 | [1] |

Experimental Protocols

The following are detailed protocols for the N-Cbz protection of a generic primary/secondary amine and an amino acid using this compound. These protocols are based on established procedures for similar reagents.[4]

Protocol 1: N-Cbz Protection of a Primary or Secondary Amine

Materials:

-

Primary or secondary amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask, add the amine (1.0 equiv) and dissolve it in DCM or THF.

-

Add the base (TEA or DIPEA, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of the same solvent.

-

Add the this compound solution dropwise to the amine solution over 10-15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The reaction can also be monitored by observing the formation of the yellow 4-nitrophenolate.

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Cbz protected amine.

Protocol 2: N-Cbz Protection of an Amino Acid

Materials:

-

Amino acid (1.0 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

This compound (1.2 equiv)

-

Tetrahydrofuran (THF) and Water

-

Diethyl ether or Ethyl acetate for washing

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask, dissolve the amino acid (1.0 equiv) in a solution of 2M NaOH (2.0 equiv) and water. Add THF to aid in the dissolution of the carbonate reagent.

-

Add a solution of this compound (1.2 equiv) in THF to the stirred amino acid solution at room temperature.

-

Stir the mixture vigorously for 12-24 hours at room temperature. Monitor the reaction by TLC.

-

After the reaction is complete, remove the THF under reduced pressure.

-

The resulting aqueous solution may contain precipitated sodium 4-nitrophenolate. Filter the mixture and wash the solid with a saturated NaHCO₃ solution.

-

Wash the filtrate with diethyl ether or ethyl acetate to remove any unreacted this compound and 4-nitrophenol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

-

The N-Cbz protected amino acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Deprotection of the Cbz Group

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups.

References

Application Notes and Protocols for the Synthesis of Cbz-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-Carbobenzyloxy (Cbz)-protected amino acids, a critical step in peptide synthesis and the development of various pharmaceuticals. The protocols detailed below focus on the widely used Schotten-Baumann reaction, employing benzyl chloroformate as the primary protecting group reagent.

Introduction

The Carbobenzyloxy (Cbz or Z) group is a cornerstone in organic synthesis for the protection of amines.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was the first effective and widely applicable protecting group for the α-amino group of amino acids, revolutionizing peptide chemistry.[2] Its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool.[1] The Cbz group effectively masks the nucleophilic nature of the amine, preventing unwanted side reactions during peptide bond formation.[3] This protection is crucial for the controlled, stepwise assembly of amino acids into peptides.[4][5]

The most common method for introducing the Cbz group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a procedure known as the Schotten-Baumann reaction.[1][2] The base neutralizes the hydrochloric acid that is formed as a byproduct.[1]

Reaction Mechanism and Workflow

The synthesis of Cbz-protected amino acids via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The amino group of the amino acid, deprotonated under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to form the N-Cbz protected amino acid.[6]

Reaction Mechanism

Caption: Reaction mechanism for Cbz protection of an amino acid.

Experimental Workflow

The general workflow for the synthesis and purification of a Cbz-protected amino acid is outlined below.

Caption: General experimental workflow for Cbz protection.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Cbz-protected amino acids.

Protocol 1: Classical Schotten-Baumann Conditions

This is a widely used and effective method for the N-Cbz protection of a variety of amino acids.[1][2]

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) or a 2:1 mixture of Sodium Carbonate and Sodium Bicarbonate (NaHCO₃)[7][8]

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)[1]

-

Deionized Water

-

Diethyl Ether or other suitable organic solvent for washing

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate (or the carbonate/bicarbonate mixture). The pH of the solution should be maintained between 8 and 10.[1][7]

-

Cool the solution to 0-5 °C in an ice bath.[1]

-

While stirring vigorously, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide (e.g., 4M) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.[9][10] The base is added to neutralize the HCl formed during the reaction.

-

After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0-5 °C, then allow it to warm to room temperature and stir for 2-4 hours.[1][9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.[2]

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will cause the N-Cbz protected amino acid to precipitate out of the solution.[1][2]

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[1][2]

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[2]

Protocol 2: Using Benzyl N-Succinimidyl Carbonate (Cbz-OSu)

This method offers a safer alternative to the use of the lachrymatory and hazardous benzyl chloroformate.[1][11]

Materials:

-

Amine or Amino Acid (1.0 equiv)

-

Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)[1]

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]

-

Tetrahydrofuran (THF) and Water (1:1 mixture)[1]

-

Ethyl Acetate for extraction

-

Brine solution

Procedure:

-

Dissolve the amine/amino acid in a 1:1 mixture of THF and water.[1]

-

Add sodium bicarbonate to the solution.[1]

-

Add benzyl N-succinimidyl carbonate to the reaction mixture.[1]

-

Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.[1]

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

-

Purify the resulting residue by silica gel column chromatography if necessary.[1]

Quantitative Data

The yields of Cbz-protected amino acids can vary depending on the specific amino acid and the reaction conditions used. The following table summarizes typical yields for the N-Cbz protection of several common amino acids using the classical Schotten-Baumann method.

| Amino Acid | Typical Yield (%) | Reference |

| Glycine | 86 - 91% | [10] |

| L-Alanine | 90% | [6] |

| L-Leucine | ~90% | [6] |

| L-Phenylalanine | ~90% | [6] |

| L-Proline | ~90% | [6] |

Note: Yields are indicative and can vary based on the scale and specific conditions of the reaction.[2]

Safety Precautions

-

Benzyl chloroformate (Cbz-Cl) is a lachrymator and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

-

The reactions involving strong acids and bases should be performed with care, and appropriate PPE should be worn.

-

Catalytic hydrogenolysis for deprotection involves flammable hydrogen gas and should be carried out with appropriate safety measures.[12]

Deprotection of the Cbz Group

The removal of the Cbz group is as important as its introduction. The most common method for deprotection is catalytic hydrogenolysis.[3][13]

Protocol 3: Catalytic Hydrogenolysis

Materials:

-

N-Cbz protected amino acid (1.0 equiv)

-

Palladium on carbon (Pd/C, 5-10 mol%)[12]

-

Methanol, Ethanol, or Ethyl Acetate as solvent[12]

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus[12]

-

Celite

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent.[12]

-

Carefully add the Pd/C catalyst to the solution.[12]

-

Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature.[12]

-

Monitor the reaction by TLC or LC-MS.[12]

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[12]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[12]

Alternative deprotection methods include using transfer hydrogenation with reagents like ammonium formate or cleavage with strong acids like HBr in acetic acid for substrates sensitive to hydrogenation.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. An improved large scale procedure for the preparation of N-Cbz amino acids [agris.fao.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. Benzyl Chloroformate [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

Application Notes: Benzyl 4-nitrophenyl carbonate as a Reagent for the Protection of Hydroxyl Groups

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the strategic use of protecting groups is paramount for achieving chemoselectivity. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. Benzyl 4-nitrophenyl carbonate has emerged as a versatile and effective reagent for the protection of alcohols and phenols.[1][2] The resulting benzyl carbonate protecting group offers a distinct advantage due to its stability in acidic and neutral conditions, while being readily cleavable under mild basic or aminolytic conditions.[3][4] This orthogonality to many other protecting groups, such as silyl and trityl ethers, makes it a valuable tool for complex synthetic strategies.[5]

These application notes provide a comprehensive overview of the use of this compound, including its properties, reaction mechanisms, detailed experimental protocols for protection and deprotection, and a comparison with other benzylating agents.

Key Features and Applications

-

Selective Protection: this compound serves as an effective protecting group for a range of hydroxyl-containing compounds, including primary, secondary, and phenolic alcohols.[2]

-

Stability: The formed benzyl carbonate linkage is robust and stable under acidic and neutral conditions, allowing for a wide range of subsequent chemical transformations.[3][4]

-

Mild Deprotection: The benzyl carbonate group can be removed under mild basic or aminolytic conditions, which is advantageous for substrates sensitive to harsh reagents.[3][4][5]

-

Reaction Monitoring: Deprotection releases 4-nitrophenolate, a yellow-colored compound, which allows for convenient visual or spectrophotometric monitoring of the reaction progress at around 413 nm.[3][4]

-

Orthogonality: The deprotection conditions are orthogonal to many other common protecting groups, such as tert-butyldimethylsilyl (TBDMS) and trityl (Tr) ethers, enabling selective deprotection in complex molecules.[5]

-

Applications: This reagent is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals, where it can enhance reaction yields and simplify purification processes.[1][2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

The following table summarizes the experimental conditions for the synthesis of this compound, which is analogous to the protection of benzyl alcohol.

| Substrate | Reagents | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Benzyl Alcohol | 4-Nitrophenyl chloroformate (1.2 eq) | Triethylamine (1.0 eq) | Methylene Chloride | - | RT | 94 |

Data extracted from the synthesis of the reagent, which serves as a model for the protection of a primary alcohol.[3]

Table 2: Comparison of Benzylating Agents for Hydroxyl Group Protection

| Reagent | Typical Conditions | Advantages | Disadvantages | Deprotection Method |

| This compound | Mildly basic (e.g., Et3N, Pyridine) in aprotic solvents (e.g., DCM) | Neutral byproducts, mild conditions, orthogonal to silyl ethers | May not be suitable for substrates sensitive to any base | Mild base/aminolysis |

| Benzyl Bromide/Chloride (Williamson Ether Synthesis) | Strong base (e.g., NaH, KH) in polar aprotic solvents (e.g., DMF, THF) | Inexpensive, widely used | Requires strongly basic conditions, not suitable for base-sensitive substrates | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |

| Benzyl Trichloroacetimidate | Acid catalyst (e.g., TfOH, TMSOTf) in aprotic solvents (e.g., DCM) | Mildly acidic conditions, suitable for base-sensitive substrates | Reagent can be unstable, requires anhydrous conditions | Catalytic Hydrogenolysis |

| 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Acid catalyst (e.g., TfOH) | High atom economy, stable crystalline reagent | Requires a stoichiometric amount of a complex reagent | Catalytic Hydrogenolysis |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This protocol is based on the conditions reported for the synthesis of this compound and can be adapted for other primary alcohols.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-